
3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol is an organic compound with a complex structure that includes a pyrrolidine ring, a phenol group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with a suitable phenol compound under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl side chain and phenol group can form hydrogen bonds with target molecules, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenethyl alcohol: This compound has a similar phenol group and hydroxyethyl side chain but lacks the pyrrolidine ring.
Phenoxyethanol: Another compound with a phenol group and an ether linkage, used as a preservative and antiseptic.
Uniqueness
The presence of the pyrrolidine ring in 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol distinguishes it from other similar compounds. This ring structure can enhance its interaction with biological targets and potentially increase its efficacy in pharmaceutical applications.
Properties
CAS No. |
65866-68-4 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-[3-(2-hydroxyethyl)-1-pentylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-10-18-11-8-17(14-18,9-12-19)15-6-5-7-16(20)13-15/h5-7,13,19-20H,2-4,8-12,14H2,1H3 |
InChI Key |
KBRBIWMXWRLMKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



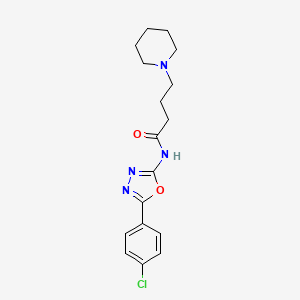
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)

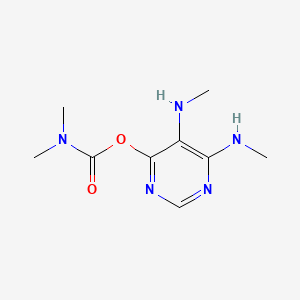

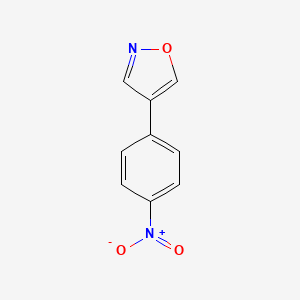
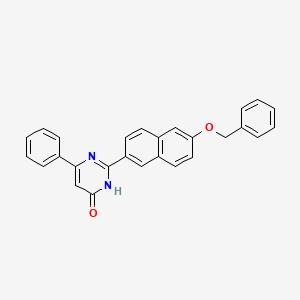
![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
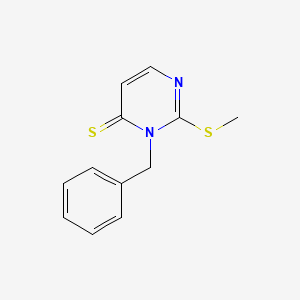
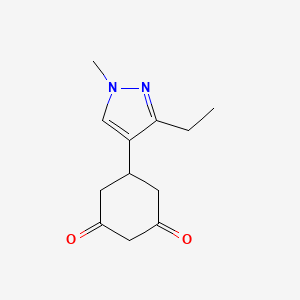
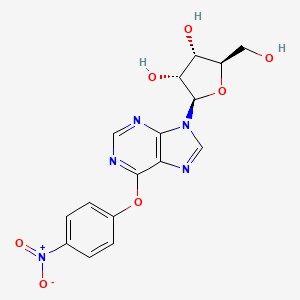
![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)

